

Furmecyclox: A Technical Toxicology Profile for Research Professionals

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Compound of Interest

Compound Name: *Furmecyclox*

Cat. No.: *B1674282*

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Disclaimer: This document provides a summary of publicly available toxicological data for **Furmecyclox**. Detailed experimental studies and comprehensive data sets for this specific compound are limited in the public domain. The experimental protocols described are based on standardized OECD guidelines and may not reflect the exact methodologies used in the specific studies cited.

Executive Summary

Furmecyclox is a furamide fungicide that has been identified as a substance with potential toxicological concerns. Key findings from available data indicate that it is a suspected carcinogen and exhibits high toxicity to aquatic life. This guide provides an in-depth profile of its toxicological properties, drawing from available data and standardized testing methodologies to support research and drug development professionals.

Chemical and Physical Properties

Property	Value
IUPAC Name	N-cyclohexyl-N-methoxy-2,5-dimethylfuran-3-carboxamide
CAS Number	60568-05-0
Molecular Formula	C ₁₄ H ₂₁ NO ₃
Molecular Weight	251.32 g/mol
Chemical Class	Furamide fungicide

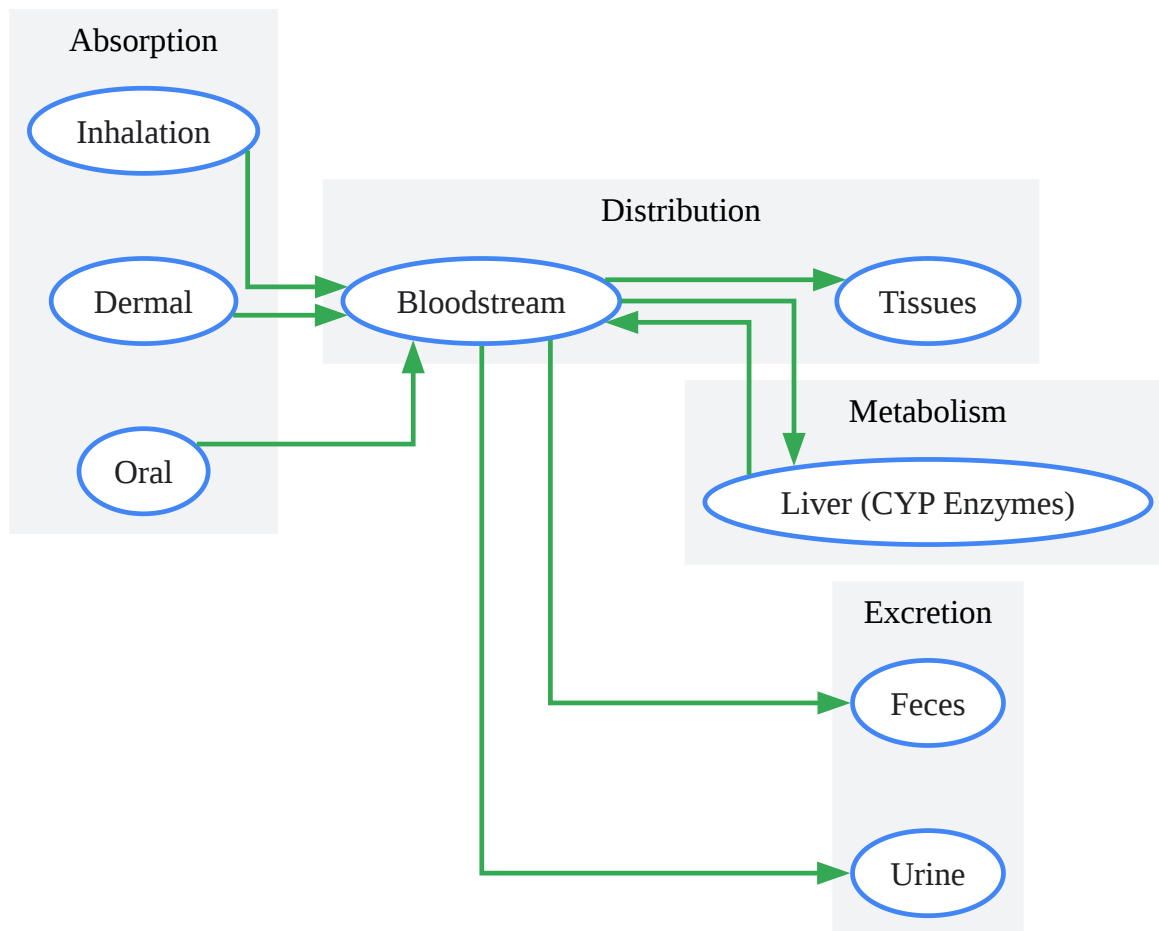
Pharmacokinetics (ADME)

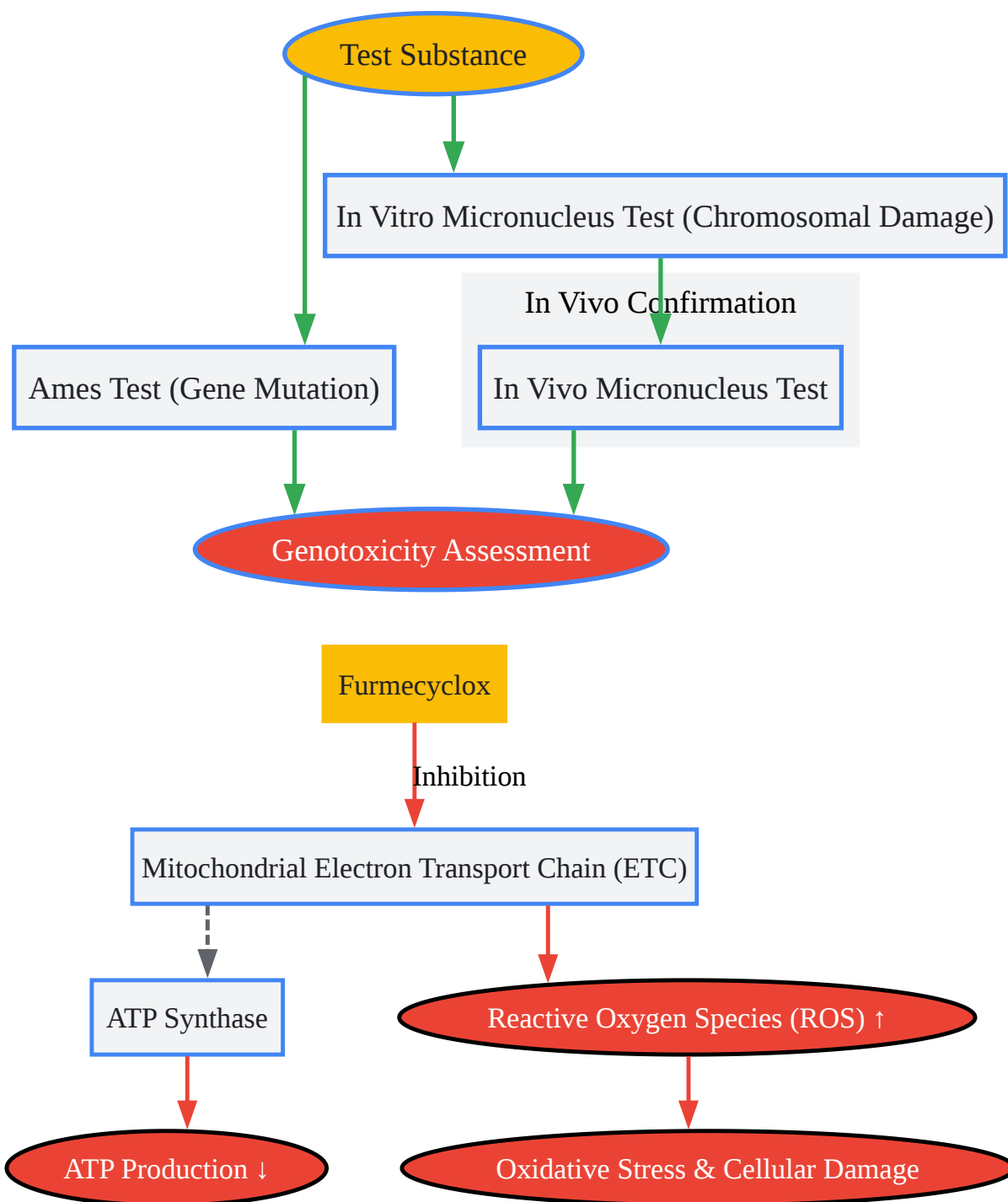
Detailed Absorption, Distribution, Metabolism, and Excretion (ADME) studies for **Furmecyclox** are not readily available in the public literature. For a compound of this nature, a standard ADME assessment would be conducted as follows:

Experimental Protocols

- **Absorption:** In vivo studies in rodent models (e.g., rats) would be performed to determine the rate and extent of absorption after oral, dermal, and inhalation exposure. This typically involves the administration of a radiolabeled compound and subsequent analysis of blood, urine, and feces over time. In vitro models, such as Caco-2 cell monolayers, could be used to assess intestinal permeability.
- **Distribution:** Following administration, tissue distribution studies would be conducted to identify target organs and potential sites of accumulation. This is achieved by quantitative whole-body autoradiography or by dissecting tissues at various time points and measuring the concentration of the radiolabeled compound.
- **Metabolism:** In vitro and in vivo methods would be employed to identify major metabolic pathways and metabolites. In vitro studies would utilize liver microsomes and hepatocytes from various species, including humans, to identify the cytochrome P450 (CYP) enzymes involved in metabolism. In vivo studies would involve the analysis of metabolites in urine, feces, and bile.

- Excretion: The routes and rates of excretion of the parent compound and its metabolites would be determined by collecting and analyzing urine, feces, and expired air from test animals over a period of several days.





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